3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal

Catalog No.
S14167087
CAS No.
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal

Product Name

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]-3-hydroxybutanal

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-9(13,6-7-12)10(8-11)4-2-3-5-10/h7,13H,2-6,8,11H2,1H3

InChI Key

YQTVWZOHEUVAQP-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(C1(CCCC1)CN)O

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, an aminomethyl substituent, and a hydroxybutanal moiety. This compound has garnered interest due to its potential applications in pharmaceuticals and biochemistry. The presence of both hydroxyl and amine functional groups suggests that it may exhibit interesting chemical reactivity and biological activity.

Typical of aldehydes and alcohols:

  • Aldol Condensation: It can participate in aldol reactions, where it may react with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
  • Reduction: 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal can be reduced to form corresponding alcohols or amines, which could lead to various derivatives useful in medicinal chemistry.
  • Dehydration: Under acidic conditions, dehydration may occur, leading to the formation of α,β-unsaturated carbonyl compounds.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

The synthesis of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal can be achieved through several methods:

  • Aldol Reaction: Starting from cyclopentanone and formaldehyde, followed by reductive amination with an appropriate amine.
  • Hydrolysis of Cyclic Precursors: Cyclopentyl derivatives can be hydrolyzed under acidic conditions to yield the desired aldehyde.
  • Biocatalytic Methods: Utilizing specific enzymes (like aldo-keto reductases) for the selective reduction of ketones or aldehydes could provide a more environmentally friendly synthesis route.

These methods highlight the potential for both traditional organic synthesis and modern biocatalytic approaches.

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal may find applications in various fields:

  • Pharmaceuticals: As a potential intermediate in drug synthesis, particularly for neuroactive agents or other therapeutic compounds.
  • Biochemistry: As a reagent in biochemical assays or as a building block in the synthesis of more complex molecules.
  • Material Science: Its unique structure could lend itself to applications in polymer chemistry or as a precursor for novel materials.

Interaction studies involving 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal could focus on its binding affinity to various biological targets:

  • Enzyme Substrates: Investigating how this compound interacts with specific enzymes could reveal its potential as a biocatalytic substrate.
  • Receptor Binding: Studies on how it binds to neurotransmitter receptors could provide insights into its neuroactive potential.

Such studies are crucial for understanding the full scope of its biological implications.

Several compounds share structural similarities with 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-HydroxybutanalContains a hydroxyl group and an aldehydeKnown for its role in aldol reactions
4-AminobutanalSimilar aminomethyl group but lacks cyclic structurePotentially different biological activities
CyclopentanolContains a cyclopentane ring but lacks amine functionalityMainly used as a solvent

The uniqueness of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal lies in its combination of cyclic structure, hydroxyl group, and aminomethyl substituent, which may confer distinct reactivity and biological properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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